Mdm2-IN-23 MCF-7 Cytotoxicity IC50: In Vitro Potency Benchmark for Breast Cancer Model Selection
Mdm2-IN-23 (compound 5d) exhibited measurable antiproliferative activity against the human breast cancer cell line MCF-7 with an IC50 value of 60.09 μM, determined via MTT assay [1]. This value positions Mdm2-IN-23 as a moderately potent inhibitor within the class, providing a defined baseline for researchers requiring a tool compound with validated cellular activity in this widely used breast cancer model [1]. The selectivity of Mdm2-IN-23 for cancer cells was assessed by parallel testing on the normal breast epithelial cell line MCF-10A, revealing that the compound did not produce statistically significant cytotoxicity on normal cells at concentrations up to 200 μM [1]. The data were extracted from the primary research article by Mehri et al. (2024) and serve as the sole peer-reviewed quantitative in vitro characterization available for this compound [1].
| Evidence Dimension | In vitro antiproliferative activity against breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 60.09 μM on MCF-7 cells |
| Comparator Or Baseline | Selectivity control: MCF-10A normal breast epithelial cells (no significant cytotoxicity at ≤200 μM) |
| Quantified Difference | Selectivity window: target compound demonstrates differential cytotoxicity between MCF-7 (IC50 = 60.09 μM) and MCF-10A (no significant effect at 200 μM) |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cells; 48-hour incubation |
Why This Matters
This IC50 value and selectivity window provide a defined reference point for researchers selecting an MDM2 inhibitor for in vitro breast cancer studies where moderate potency combined with cancer cell selectivity is required.
- [1] Mehri A, Mahnam K, Sirous H, Aghaei M, Rafiei L, Rostami M. Dihydropyrimidine derivatives as MDM2 inhibitors. Chem Biol Drug Des. 2024;103(1):e14399. View Source
